
3-(4-Isobutylphenyl)-2-methylpropanoic acid
説明
“3-(4-Isobutylphenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C13H18O2 . It is also known by other names such as “3-(4-Isobutylphenyl)propansäure” in German and “Acide 3-(4-isobutylphényl)propanoïque” in French .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The Lewis basicity of the ligand determines the reactivity of the boron reagent . Another synthetic procedure involves a modification of the synthesis previously published by Kjonaas et al .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an aromatic ring with isobutyl substitutions and propanoic acid . It has an average mass of 206.281 Da and a monoisotopic mass of 206.130676 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 327.4±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 224.5±14.4 °C . The index of refraction is 1.521, and the molar refractivity is 60.8±0.3 cm3 .
科学的研究の応用
Synthesis and Derivative Formation
- Synthesis for Anti-Inflammatory Activity : A synthesis method for 2-(4-Isobutylphenyl)-propionic acid, known for high anti-inflammatory activity, has been developed. This compound is used in treating inflammation-related diseases such as rheumatism (Kogure, Nakagawa, & Fukawa, 1975).
- Formation of Amide Derivatives : Amide derivatives of dexibuprofen (a variant of 2-(4-isobutylphenyl)propanoic acid) were synthesized and studied for their DNA binding interactions. This research highlights the compound's potential in interacting with DNA (Arshad, Zafran, Ashraf, & Perveen, 2017).
Chemical Properties and Reactions
- Efficient Synthesis of PPARpan Agonist : A potent PPARpan agonist was synthesized using 2-(4-Isobutylphenyl)propanoic acid. This research provides insight into its potential for therapeutic applications (Guo et al., 2006).
- Synthesis of Fragrance Precursors : The synthesis of 4-isobutylbenzaldehyde, a precursor for the fragrance Silvial® which involves 3-(4-isobutylphenyl)-2-methylpropanal, demonstrates the compound's application in the fragrance industry (Beghetto, Matteoli, Scrivanti, & Bertoldini, 2012).
Biological and Environmental Impacts
- Metabolism and Environmental Degradation : A study on Sphingomonas sp. strain Ibu-2 revealed its ability to metabolize ibuprofen (2-(4-isobutylphenyl)-propionic acid), providing insights into the biodegradation pathways of such compounds in the environment (Murdoch & Hay, 2005).
- Anti-inflammatory Activity of Derivatives : Research into β-hydroxy-β-arylpropanoic acids, structurally similar to 2-(4-isobutylphenyl)propanoic acid, showed significant anti-inflammatory activity, suggesting therapeutic applications (Dilber et al., 2008).
Catalytic Applications
- Catalytic Hydrocarboxylation Reactions : Palladium trisulfonated triphenylphosphine complexes were used in catalytic conversions involving 2-(4-isobutylphenyl)propionic acid, illustrating its role in facilitating chemical reactions (Verspui, Papadogianakis, & Sheldon, 1998).
Safety and Hazards
The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
3-(4-Isobutylphenyl)-2-methylpropanoic acid, commonly known as Ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid .
Target of Action
Ibuprofen primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
Ibuprofen acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s worth noting that the S-(+)-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .
Biochemical Pathways
The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway. By inhibiting the COX enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .
Pharmacokinetics
Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . The R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . Ibuprofen is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . It binds extensively to plasma albumin, and substantial concentrations are attained in synovial fluid . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The primary result of ibuprofen’s action is the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces inflammation and pain at the site of action .
Action Environment
The action of ibuprofen can be influenced by various environmental factors. For instance, the solubility of ibuprofen can affect its absorption and thus its efficacy . Furthermore, the presence of other drugs can also influence the action of ibuprofen. For example, significant drug interactions have been demonstrated for aspirin, cholestyramine, and methotrexate .
特性
IUPAC Name |
2-methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14(15)16/h4-7,10-11H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTWCOYXJRWQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239395 | |
| Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66735-05-5 | |
| Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66735-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-](/img/structure/B3149069.png)

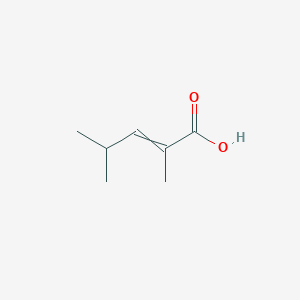
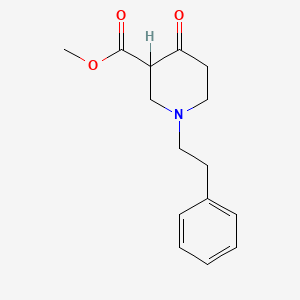
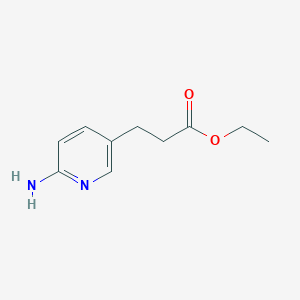

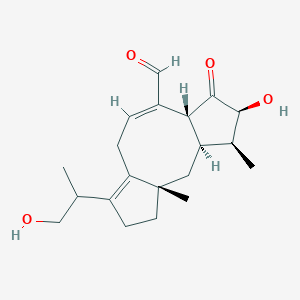

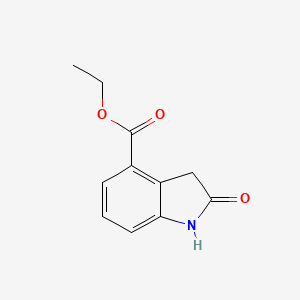
![N-[4-(benzyloxy)benzyl]-N-butylamine](/img/structure/B3149167.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)
![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)


